6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
The synthesis of 6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps. One common synthetic route includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions typically involve the use of solvents like ethanol and the presence of bases such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperidinyl and methoxyphenoxy moieties.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown promising antimicrobial activity against various bacterial and fungal strains.
Industry: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles and thiadiazole derivatives. These compounds share a common core structure but differ in their substituents, which can significantly affect their biological activities and properties . For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have shown similar pharmacological activities but may differ in their potency and selectivity.
1,3,4-Thiadiazoles: These derivatives are also known for their antimicrobial and anticancer activities but may have different mechanisms of action and target specificities.
Biological Activity
The compound 6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, which has been associated with a variety of biological activities. This article aims to summarize the pharmacological properties and biological activities of this compound based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring
- A thiadiazole moiety
- A methoxyphenoxy group
- A methylsulfonyl group attached to a piperidine ring
Biological Activity Overview
Research indicates that derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole framework exhibit diverse biological activities. These include:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens.
- Anticancer Potential : Studies have indicated its efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of key enzymes associated with inflammation and cancer progression.
- Interaction with cellular pathways that regulate apoptosis and cell proliferation.
Anticancer Activity
A study focusing on the cytotoxic effects of similar triazole derivatives reported that compounds with structural similarities to our target compound exhibited potent activity against human cancer cell lines. For instance:
Antimicrobial Studies
Research has highlighted the antimicrobial effectiveness of triazolo-thiadiazole derivatives. For example:
- Compounds within this class have been tested against bacteria and fungi, showing promising results in inhibiting growth .
Data Summary Table
Properties
Molecular Formula |
C17H21N5O4S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-[(4-methoxyphenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O4S2/c1-25-13-3-5-14(6-4-13)26-11-15-20-22-16(18-19-17(22)27-15)12-7-9-21(10-8-12)28(2,23)24/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
MZFGBQSXKPFCEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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